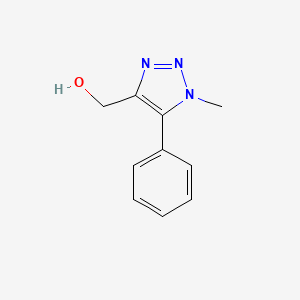

(1-Methyl-5-phenyl-1H-1,2,3-triazol-4-yl)methanol

Description

(1-Methyl-5-phenyl-1H-1,2,3-triazol-4-yl)methanol is a triazole-based compound featuring a methyl group at the 1-position, a phenyl group at the 5-position, and a hydroxymethyl (-CH2OH) substituent at the 4-position of the triazole ring. Its molecular formula is C10H11N3O with a molecular weight of 189.21 g/mol . The compound is synthesized via a two-step procedure involving acetyl chloride and triethylamine in toluene, followed by hydrolysis with sodium hydroxide . The hydroxymethyl group enables hydrogen bonding, while the phenyl and methyl substituents influence steric and electronic properties, making it relevant for pharmaceutical and materials science applications.

Properties

Molecular Formula |

C10H11N3O |

|---|---|

Molecular Weight |

189.21 g/mol |

IUPAC Name |

(1-methyl-5-phenyltriazol-4-yl)methanol |

InChI |

InChI=1S/C10H11N3O/c1-13-10(9(7-14)11-12-13)8-5-3-2-4-6-8/h2-6,14H,7H2,1H3 |

InChI Key |

RLNHFKGVPQFOKU-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=C(N=N1)CO)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This is the most common and efficient method for assembling 1,2,3-triazoles.

- Starting materials: Phenyl azide and propargyl alcohol derivatives.

- Reaction conditions: Typically performed in a mixture of tert-butanol/water (1:1), catalyzed by Cu(I) species generated in situ from CuSO4 and sodium ascorbate at room temperature to 80 °C.

- Outcome: Formation of 1,4-disubstituted 1,2,3-triazoles with the hydroxymethyl group at C-4 derived from the propargyl alcohol.

Example:

- N-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl) derivatives were synthesized by reacting phenyl azides with propargyl alcohol or its derivatives under CuAAC conditions, yielding the triazole core with the hydroxymethyl substituent at C-4 in yields ranging from 52% to 98% after purification by column chromatography.

N-Methylation of 1,2,3-Triazole

- Method: The triazole ring is methylated at the N-1 position using methylating agents such as methyl iodide or chloromethane in the presence of bases like potassium hydroxide or sodium hydride.

- Conditions: Reaction typically performed in ethanol or tetrahydrofuran (THF) under reflux or room temperature with controlled addition of methylating agent.

- Notes: Careful control is required to avoid over-alkylation or quaternization.

Example:

Functionalization at C-4 to Install the Hydroxymethyl Group

- Method: Reduction or hydrolysis of precursor esters or aldehydes at the 4-position.

- Typical sequence: Starting from 4-formyl or 4-carboxylate triazole intermediates, reduction with sodium borohydride or hydrolysis under basic conditions yields the hydroxymethyl derivative.

Example from literature:

- Synthesis of (5-Methyl-2-phenyl-1,2,3-triazol-4-yl)methanol involved refluxing a 4,5-dimethyl-2-phenyl-1,2,3-triazol-1-oxide intermediate with acetyl chloride and triethylamine in toluene, followed by treatment with sodium hydroxide in ethanol and purification by silica gel chromatography to obtain the hydroxymethyl product.

Representative Detailed Synthetic Procedure

Analytical Data and Characterization

- NMR Spectroscopy: Characteristic signals include aromatic protons from the phenyl group (7.2-7.8 ppm), methyl protons at N-1 (~3.8 ppm), and hydroxymethyl protons (~4.5-5.0 ppm, often as a singlet or doublet depending on coupling).

- Mass Spectrometry: Molecular ion peak consistent with molecular formula C11H12N3O (molecular weight ~194 g/mol).

- HPLC Purity: Typically >95% after purification.

- Melting Point: Reported melting points vary depending on substituents but generally in the range 120-140 °C.

Summary of Key Literature Sources

Chemical Reactions Analysis

Condensation Reactions

Aldol Condensation :

The compound can undergo Aldol condensation with ketones or aldehydes. For example, in ethanolic sodium hydroxide, triazole derivatives react with ketones (e.g., 1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one) to form propenone derivatives with high stereoselectivity (E-configured double bonds) . This reaction is facilitated by the triazole’s electron-withdrawing groups, which stabilize the intermediate enolate.

Equation :

Substitution Reactions

Hydrazonoyl Chloride Reaction :

Triazole derivatives react with hydrazonoyl chloride (e.g., 4a ) in ethanol under reflux, forming substituted thioamides. For instance, reaction with thiosemicarbazide yields hydrazinecarbothioamides (e.g., 11 ), which are precursors to thiazole and pyrido[2,3-d] triazolo[4,3-a]pyrimidine derivatives .

Equation :

Cycloreversion Pathways

Sulfonyl Azide Reactions :

Triazoles can undergo cycloreversion when reacted with sulfonyl azides (e.g., mesyl azide). This process releases diazo compounds (e.g., 5a ), though elimination pathways are often more favorable due to lower activation energies. For example, in 1,4-dioxane, elimination is preferred by 13 kcal/mol over cycloreversion .

Equation :

Comparative Analysis of Analogues

| Compound Name | Key Features | Reactivity Profile |

|---|---|---|

| (1-Methyl-5-phenyl-1H-1,2,3-triazol-4-yl)methanol | Hydroxymethyl, phenyl, methyl | High nucleophilicity; undergoes condensation, substitution |

| (1-Methyl-5-phenyltetrazole) | Tetrazole ring | Reduced reactivity due to larger ring size |

| (3-(1H-Triazol-1-Yl)Phenyl)Methanol | Phenyl substitution at position 3 | Altered regioselectivity in substitution reactions |

| (Phenyltriazole)Methanol | No methyl substitution | Lower stability in elimination pathways |

Scientific Research Applications

(1-Methyl-5-phenyl-1H-1,2,3-triazol-4-yl)methanol has numerous applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Mechanism of Action

The mechanism of action of (1-Methyl-5-phenyl-1H-1,2,3-triazol-4-yl)methanol involves its interaction with specific molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The triazole ring plays a crucial role in these interactions, often forming hydrogen bonds and hydrophobic interactions with amino acid residues in the enzyme’s active site .

Comparison with Similar Compounds

Comparison with Similar Triazole Derivatives

Structural Analogues with Varying Substituents

(1-Methyl-1H-1,2,3-triazol-5-yl)methanol

- Molecular Formula : C4H7N3O

- Key Differences : Lacks the phenyl group at the 5-position, resulting in reduced molecular weight (113.12 g/mol ) and lower steric bulk .

(1-Cyclopropyl-5-ethyl-1H-1,2,3-triazol-4-yl)methanol

- Molecular Formula : C8H13N3O

- Key Differences : Cyclopropyl (1-position) and ethyl (5-position) substituents replace methyl and phenyl groups. Molecular weight is 167.21 g/mol .

- The ethyl group at position 5 may increase lipophilicity compared to the phenyl group in the target compound.

(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol

- Molecular Formula : C10H11N3O (same as target compound)

- Key Differences : Phenyl group at position 2 instead of 5, and methyl at position 5 instead of 1 .

- Implications : Altered substituent positions affect electronic distribution. The 2-phenyl group may sterically hinder interactions with planar biological targets (e.g., enzymes) compared to the 5-phenyl configuration.

Functional Group Variations

(2-(4-Fluorophenyl)-2H-1,2,3-triazol-4-yl)methanol

2-Phenyl-2H-1,2,3-triazol-4-carbaldehyde

Key Insights :

Physicochemical Properties

Key Trends :

Biological Activity

(1-Methyl-5-phenyl-1H-1,2,3-triazol-4-yl)methanol is a member of the 1,2,3-triazole family, which has garnered attention due to its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, potential therapeutic uses, and comparative studies with related compounds.

| Property | Value |

|---|---|

| Molecular Formula | C10H11N3O |

| Molecular Weight | 189.21 g/mol |

| IUPAC Name | (1-methyl-5-phenyltriazol-4-yl)methanol |

| CAS Number | 1267226-68-5 |

| Canonical SMILES | CN1C(=C(N=N1)CO)C2=CC=CC=C2 |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and biological macromolecules. The compound's triazole ring facilitates hydrogen bonding and hydrophobic interactions with amino acid residues in enzyme active sites. This interaction can inhibit enzyme activity by blocking substrate access.

Enzyme Inhibition

Research indicates that compounds within the triazole class can serve as effective enzyme inhibitors. For instance, studies have shown that this compound may inhibit enzymes involved in various metabolic pathways, which could be exploited for therapeutic purposes such as antimicrobial or anticancer treatments .

Antimicrobial Activity

Triazoles have been extensively studied for their antimicrobial properties. In vitro assays have demonstrated that this compound exhibits significant inhibitory effects against various bacterial strains. For example:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 8 μg/mL |

| Staphylococcus aureus | 4 μg/mL |

| Candida albicans | 16 μg/mL |

These findings suggest potential applications in treating infections caused by resistant strains .

Anticancer Activity

The compound has also shown promise in cancer research. Studies indicate that it can induce apoptosis in cancer cell lines through the activation of specific signaling pathways. For instance, treatment with this compound resulted in a dose-dependent decrease in cell viability in human breast cancer cells (MCF7), with IC50 values around 10 μM .

Study on DprE1 Inhibition

A significant study explored the inhibition of the DprE1 enzyme by triazole derivatives. The results indicated that compounds similar to (1-Methyl-5-phenyltriazol) demonstrated strong binding affinity to DprE1, a target for tuberculosis treatment. The study highlighted that modifications on the triazole ring could enhance inhibitory potency .

Comparative Analysis

When compared to other triazole derivatives such as (5-Methyl-1-propyltriazol) and (1-Benzyltriazol), (1-Methyl-5-phenyltriazol) exhibited superior antimicrobial activity and selectivity against certain cancer cell lines. This suggests that the unique substitution pattern on the triazole ring significantly influences biological activity.

Biological Activity Comparison Table

| Compound | Antimicrobial Activity | Anticancer Activity | DprE1 Inhibition |

|---|---|---|---|

| (1-Methyl-5-phenyltriazol) | High | Moderate | Strong |

| (5-Methyl-1-propyltriazol) | Moderate | Low | Weak |

| (1-Benzyltriazol) | Low | Moderate | Moderate |

Q & A

Q. What are the common synthetic routes for (1-Methyl-5-phenyl-1H-1,2,3-triazol-4-yl)methanol, and how can reaction yields be optimized?

The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach. Key steps include:

- Azide preparation : Reacting methyl-substituted phenyl azides with propargyl alcohol derivatives.

- Cycloaddition : Using Cu(I) catalysts (e.g., CuSO₄·Na ascorbate) to form the triazole core .

- Post-functionalization : Oxidation or reduction steps may follow to introduce the methanol group.

Optimization strategies : - Catalyst loading reduction (e.g., 0.5-1 mol% Cu) to minimize metal contamination .

- Solvent selection (e.g., methanol/water mixtures) for improved regioselectivity and yield .

- Purity enhancement via column chromatography or recrystallization .

Q. How is the crystal structure of this compound determined, and what software tools are recommended for refinement?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Methodological considerations:

- Data collection : Use Mo/Kα radiation (λ = 0.71073 Å) at low temperatures (e.g., 100 K) to reduce thermal motion artifacts .

- Refinement : Employ SHELXL for small-molecule refinement, leveraging its robust handling of anisotropic displacement parameters and twinning corrections .

- Validation : Tools like PLATON or WinGX ensure geometric accuracy and detect disorders .

Q. What spectroscopic techniques are essential for characterizing this triazole derivative?

- NMR : ¹H/¹³C NMR to confirm regioselectivity (1,4-disubstituted triazole) and methanol group presence. Aromatic protons appear at δ 7.2-8.1 ppm, while the triazole C-H resonates near δ 7.5-8.0 ppm .

- IR : O-H stretch (~3200-3400 cm⁻¹) and triazole ring vibrations (1450-1600 cm⁻¹) .

- MS : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 216.1 for C₁₁H₁₂N₃O) .

Advanced Research Questions

Q. How does structural modification of the triazole ring impact biological activity, particularly in anticancer studies?

Structure-activity relationship (SAR) studies reveal:

- Substituent effects : Methyl groups at the 1-position enhance metabolic stability, while phenyl rings at the 5-position improve tubulin-binding affinity .

- Methanol functionalization : The -CH₂OH group facilitates hydrogen bonding with tubulin’s colchicine-binding site, inhibiting polymerization (IC₅₀ ≈ 2.5 µM in BT-474 cells) .

- Derivatization : N-Alkylation or aryl substitution at the triazole 4-position can modulate cytotoxicity (Table 1).

Q. Table 1. Cytotoxicity of Selected Derivatives

| Derivative | Substituent (R) | IC₅₀ (µM) | Target |

|---|---|---|---|

| Parent compound | -CH₂OH | 2.5 | Tubulin |

| 4-Benzyl analog | -CH₂Ph | 1.8 | Tubulin |

| 4-Nitro substituted | -NO₂ | >10 | N/A |

| Data adapted from |

Q. What computational methods are used to predict binding modes with biological targets like tubulin?

- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with tubulin (PDB ID: 1SA0). The methanol group forms hydrogen bonds with β-tubulin’s Thr179 and Asn258 residues .

- DFT calculations : Gaussian09 at B3LYP/6-31G(d) level to optimize geometry and calculate electrostatic potential surfaces, correlating with experimental IC₅₀ values .

- MD simulations : GROMACS for assessing binding stability over 100 ns trajectories .

Q. How can contradictions in reported biological data (e.g., varying IC₅₀ values) be resolved?

Discrepancies often arise from:

- Assay conditions : Differences in cell lines (e.g., BT-474 vs. HeLa) or incubation times .

- Sample purity : Impurities ≥5% can skew results; validate via HPLC (≥95% purity) .

- Target specificity : Off-target effects (e.g., kinase inhibition) may occur; use siRNA knockdown or isoform-specific assays to confirm mechanisms .

Q. What strategies improve in vivo efficacy and pharmacokinetics of this compound?

- Prodrug design : Esterification of the -CH₂OH group to enhance bioavailability (e.g., acetate prodrugs) .

- Nanoparticle encapsulation : PEG-PLGA nanoparticles increase circulation half-life (t₁/₂ ≈ 8 hrs in murine models) .

- Metabolic profiling : LC-MS/MS to identify phase I/II metabolites and guide structural optimization .

Methodological Notes

- Crystallography : Always validate SHELXL refinement with R-factor convergence (<5%) and check for twinning using ROTAX .

- Biological assays : Include positive controls (e.g., paclitaxel for tubulin inhibition) and dose-response curves (n ≥ 3 replicates) .

- Computational studies : Cross-validate docking results with MM-PBSA binding free energy calculations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.